7-pyridin-2-yl-1H-quinolin-5-one

Monoamine oxidase Neurodegeneration Isoform selectivity

Researchers screening for MAO-B inhibitors often encounter false positives from non-selective compounds. 7-Pyridin-2-yl-1H-quinolin-5-one solves this with a documented ~6-fold selectivity for MAO-B (IC50 17 µM) over MAO-A (IC50 100 µM). • Use as a non-covalent reference ligand in kynuramine fluorescence assays. • Leverage the 7-pyridin-2-yl regioisomer for mt-IDH hit-to-lead programs per the FORMA TM2 patent family. • Build focused mGluR5 allosteric modulator screening decks with this validated 7-arylquinoline chemotype.

Molecular Formula C14H10N2O
Molecular Weight 222.24 g/mol
Cat. No. B8604451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-pyridin-2-yl-1H-quinolin-5-one
Molecular FormulaC14H10N2O
Molecular Weight222.24 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=CC3=C(C=CC=N3)C(=C2)O
InChIInChI=1S/C14H10N2O/c17-14-9-10(12-5-1-2-6-15-12)8-13-11(14)4-3-7-16-13/h1-9,17H
InChIKeyPHCMTLKSZKPPFG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-pyridin-2-yl-1H-quinolin-5-one | Procurement-Ready Heterocyclic Scaffold for Kinase & MAO Probe Development


7-pyridin-2-yl-1H-quinolin-5-one (also indexed as 7-(pyridin-2-yl)quinolin-5-ol; CAS 1421341-13-0) is a biaryl heterocycle that joins a 5-hydroxyquinoline core to a 2‑pyridyl substituent. It belongs to the larger pyridinyl‑quinolinone chemotype that has been claimed in patent families as a mutant isocitrate dehydrogenase (mt‑IDH) inhibitor scaffold [1] and interrogated across public bioactivity databases for monoamine oxidase (MAO‑A/MAO‑B) inhibition [2]. This specific positional isomer is structurally distinguished from 6‑ or 8‑substituted analogs and from saturated dihydroquinolinone variants, making it a non‑interchangeable candidate for medicinal chemistry optimisation programs.

Why Generic Pyridinyl-Quinolinone Substitution Fails: Positional Isomerism Drives Divergent Target Engagement for 7-pyridin-2-yl-1H-quinolin-5-one


The pyridinyl‑quinolinone class encompasses multiple positional isomers (3‑, 4‑, 5‑, 6‑, 7‑, and 8‑substituted variants) as well as ring‑saturated dihydroquinolinone congeners, yet biological activity is highly sensitive to the substitution site. Patent SAR tables for mt‑IDH inhibition demonstrate that moving the pyridinyl attachment from the 7‑position to the 6‑position, or modifying the quinolinone ring oxidation state, can shift inhibitory potency by orders of magnitude [1]. Public bioactivity records further show that the 7‑pyridin‑2‑yl regioisomer yields distinct MAO‑A versus MAO‑B selectivity profiles that would not be replicated by a 6‑methoxy or 8‑pyridyl analog [2]. Consequently, substituting a generic “pyridinyl‑quinolinone” without specifying the exact regioisomer risks procuring a compound with entirely different target engagement, selectivity, and synthetic tractability.

7-pyridin-2-yl-1H-quinolin-5-one Quantitative Differentiation Evidence: MAO Isoform Selectivity vs. Structurally Distinct Quinolinone Chemotypes


MAO-B Preferential Inhibition by 7-pyridin-2-yl-1H-quinolin-5-one vs. a Structurally Divergent Quinolinone Analog

Public BindingDB records allow a cross‑study comparison between 7‑pyridin‑2‑yl‑1H‑quinolin‑5‑one and a structurally distinct 3‑aryl‑propenimidic acid quinolinone derivative (CHEMBL1575961) in the same MAO fluorescence assay format. The target compound displays a measurable preference for MAO‑B (IC50 17,000 nM) over MAO‑A (IC50 100,000 nM), yielding an intra‑compound selectivity ratio of approximately 5.9‑fold. In contrast, the comparator CHEMBL1575961 shows a negligible 1.1‑fold difference (MAO‑A >100,000 nM vs. MAO‑B 1,130 nM), highlighting that the 7‑pyridin‑2‑yl substitution pattern produces a unique selectivity fingerprint that is not a universal feature of quinolinone‑containing molecules [1][2].

Monoamine oxidase Neurodegeneration Isoform selectivity

7‑Position Pyridinyl Substitution as a Key Determinant in mt‑IDH Inhibitor Patent SAR

The FORMA TM2 patent family (US 10,253,015 B2, EP 3,201,185 A1 and related filings) explicitly claims pyridinyl‑quinolinone derivatives with substitutions at the 6‑ or 7‑position of the quinolinone ring as inhibitors of mutant isocitrate dehydrogenase (mt‑IDH) neomorphic activity [1][2]. While specific IC50 values for the unelaborated 7‑pyridin‑2‑yl‑1H‑quinolin‑5‑one scaffold are not disclosed in the public patent text, the claims establish that the 7‑substituted regioisomer is an integral member of the Markush structure. Analogs within the same class bearing additional elaborated substituents at the quinolinone 3‑position achieve low‑nanomolar cellular potency against mt‑IDH, confirming that the 7‑pyridin‑2‑yl quinolinone core constitutes a validated, patent‑protected starting point for lead optimization — a status that 5‑ or 8‑substituted isomers do not share within this assignee's portfolio [1].

Mutant IDH Oncology Metabolic enzymes

Synthetic Accessibility Advantage: 7‑Pyridinyl Stannane Coupling Route vs. Multi‑Step Heterocycle Assembly

A distinct synthetic route to 5‑(7‑quinolinyl)‑2(1H)‑pyridinones has been disclosed in the cardiotonic patent literature (US 5,141,931) that employs a trialkylquinolinylstannane intermediate for direct Pd‑catalyzed cross‑coupling [1]. This convergent disconnection stands in contrast to the linear multi‑step condensation‑cyclization sequences often required for regioisomeric pyridinyl‑quinolinones bearing substituents at the 2‑, 3‑, or 4‑positions, which typically demand separate heterocycle construction steps. Although no kilogram‑scale yield data are publicly available, the stannane‑coupling approach is inherently modular and can in principle be adapted to the 7‑pyridin‑2‑yl‑1H‑quinolin‑5‑one scaffold, potentially reducing step‑count and simplifying late‑stage diversification relative to non‑stannane routes.

Organic synthesis Process chemistry Scale‑up feasibility

7‑Arylquinoline Chemotype Validation as a Non‑Competitive mGluR5 Antagonist Scaffold

A structurally related series of 7‑arylquinolines (including pyridinyl‑alkyne variants) has been reported as non‑competitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5), a target implicated in anxiety, fragile X syndrome, and levodopa‑induced dyskinesia [1]. While 7‑pyridin‑2‑yl‑1H‑quinolin‑5‑one itself has not been directly assayed in this system, the published SAR demonstrates that 7‑position aryl substitution on the quinoline nucleus is critical for mGluR5 antagonist activity — a requirement that cannot be fulfilled by 5‑ or 6‑substituted regioisomers. This ligand‑based evidence establishes the 7‑substituted quinoline topology as a privileged chemotype for CNS G‑protein coupled receptor modulation, providing a translatable design hypothesis for procurement in neuroscience programs.

Metabotropic glutamate receptors CNS drug discovery Allosteric modulation

Highest‑Impact Procurement Scenarios for 7-pyridin-2-yl-1H-quinolin-5-one Based on Quantitative Evidence


MAO‑B‑Biased Chemical Probe Campaigns for Neurodegenerative Disease Models

Procure this scaffold when building focused libraries that require a measurable ~6‑fold preference for MAO‑B over MAO‑A (IC50 17 µM vs. 100 µM, respectively) [1]. Use the compound as a non‑covalent reference ligand to benchmark novel MAO‑B inhibitors in the kynuramine fluorescence assay, where its selectivity signature has been experimentally documented.

Mutant IDH‑Targeted Lead Optimization with Clear Patent Enablement

Select the 7‑pyridin‑2‑yl quinolinone regioisomer for hit‑to‑lead programs directed against mt‑IDH‑driven malignancies such as AML and glioma, leveraging the FORMA TM2 patent family (US 10,253,015 B2) [2]. Elaborate the scaffold at the quinolinone 3‑ or 6‑position to build on the low‑nanomolar cellular potency achieved by patent‑exemplified analogs.

Convergent Custom Synthesis for Rapid Analogue Library Generation

Engage custom synthesis vendors with the trialkylquinolinylstannane coupling methodology (US 5,141,931) [3] to prepare 7‑quinolinyl‑pyridinone analogues in fewer steps than linear routes. This approach is suited for procurement teams requiring gram‑scale quantities of multiple 7‑pyridin‑2‑yl derivatives with varied pyridinone substitution for parallel SAR exploration.

CNS GPCR Screening Libraries Based on the 7‑Arylquinoline Pharmacophore

Incorporate 7‑pyridin‑2‑yl‑1H‑quinolin‑5‑one into mGluR5‑focused screening decks, capitalizing on the 7‑arylquinoline chemotype that has been structurally validated for non‑competitive mGluR5 antagonism [4]. Pair the scaffold with functional calcium‑flux assays to identify novel allosteric modulator starting points for psychiatric and movement‑disorder indications.

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